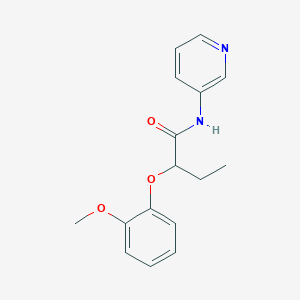![molecular formula C16H20N2O2 B6122793 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6122793.png)
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities. The purpose of
Applications De Recherche Scientifique
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, it has been studied for its potential as a plant growth regulator and insecticide. In material science, it has been studied for its potential as a fluorescent probe and organic semiconductor.
Mécanisme D'action
The mechanism of action of 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of DNA synthesis, modulation of immune response, and disruption of microbial cell membranes.
Biochemical and Physiological Effects:
2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. In microbes, it has been shown to disrupt the cell membrane and inhibit growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in lab experiments include its high potency, low toxicity, and diverse biological activities. However, the limitations include its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. These include studying its potential as a drug delivery agent, developing new synthesis methods for improved yield and purity, studying its potential as a plant growth regulator and insecticide, and studying its potential as a fluorescent probe and organic semiconductor.
In conclusion, 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a novel compound that has shown promising results in various scientific research applications. Its diverse biological activities and potential applications make it a subject of interest for future research.
Méthodes De Synthèse
The synthesis method of 2-isobutyryl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the reaction of tryptamine with isobutyryl chloride and subsequent cyclization with formaldehyde and ammonium acetate. This method has been optimized for high yield and purity. The synthesized compound has been characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry.
Propriétés
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)16(19)18-7-6-15-13(9-18)12-8-11(20-3)4-5-14(12)17-15/h4-5,8,10,17H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIGVIGSCPBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)
![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
![(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6122788.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide](/img/structure/B6122790.png)
![4-sec-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122796.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6122807.png)
![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![6-methyl-5-[5-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6122813.png)